molecular formula C13H19BrN2OS B4674920 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide

2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide

Cat. No. B4674920
M. Wt: 331.27 g/mol
InChI Key: OWQTXQVWDBBXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a hydrobromide salt of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole, which is a potent and selective antagonist of the P2X7 receptor.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is related to its ability to selectively block the P2X7 receptor. This receptor is involved in the regulation of inflammatory and immune responses, as well as in the modulation of synaptic transmission in the central nervous system. By blocking this receptor, this compound can reduce inflammation, pain, and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of microglia and astrocytes in the brain. It has also been shown to reduce pain and neuronal damage in animal models of neuropathic pain and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide for lab experiments is its high potency and selectivity for the P2X7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for research on 2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide. One area of interest is the potential use of this compound in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of various cancer cell lines. Another area of interest is the role of this compound in the regulation of synaptic transmission and plasticity in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models of disease. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS.BrH/c1-11-3-5-12(6-4-11)16-9-2-10-17-13-14-7-8-15-13;/h3-6H,2,7-10H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQTXQVWDBBXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCSC2=NCCN2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
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2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
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2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
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2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
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2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Reactant of Route 6
2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide

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